![molecular formula C10H9N3O B1655096 5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole CAS No. 31827-44-8](/img/structure/B1655096.png)
5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole
Overview
Description
5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole, also known as CPO, is a chemical compound that has attracted significant scientific attention due to its potential applications in various fields. CPO is a heterocyclic compound that contains a five-membered ring of three carbon atoms and two nitrogen atoms. This compound has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism Of Action
The mechanism of action of 5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). These enzymes play a crucial role in the inflammatory response, and their inhibition by 5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole has been shown to reduce inflammation in various animal models.
Biochemical and Physiological Effects
5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole has been found to have a range of biochemical and physiological effects in various animal models. It has been shown to reduce inflammation, pain, and fever in animal models of arthritis, and to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole is its unique chemical structure, which makes it an attractive candidate for drug development. Its ability to inhibit the activity of COX-2 and NOS makes it a potential therapeutic agent for various diseases, including cancer and inflammation. However, one of the limitations of 5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole. One potential area of research is the development of novel drug formulations that increase the solubility of 5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole and improve its bioavailability. Another area of research is the identification of new targets for 5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole, which could expand its potential applications in various diseases. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of 5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole in vivo, which could pave the way for clinical trials in humans.
Scientific Research Applications
5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole has been found to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. Its unique chemical structure makes it an attractive candidate for drug development, as it has shown promising results in preclinical studies.
properties
IUPAC Name |
5-cyclopropyl-3-pyridin-2-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-6-11-8(3-1)9-12-10(14-13-9)7-4-5-7/h1-3,6-7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUJBVZZWYQOOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247241 | |
Record name | 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole | |
CAS RN |
31827-44-8 | |
Record name | 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31827-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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